molecular formula C55H91O4P B1247042 Tritrans,heptacis-undecaprenyl phosphate

Tritrans,heptacis-undecaprenyl phosphate

Cat. No.: B1247042
M. Wt: 847.3 g/mol
InChI Key: UFPHFKCTOZIAFY-RTRZQXHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tritrans,heptacis-undecaprenyl phosphate is an undecaprenyl phosphate having three (E)- and seven (Z)-double bonds. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Role in Bacterial Membrane Transport

Tritrans,heptacis-undecaprenyl phosphate plays a crucial role in the transport of hydrophilic motifs across bacterial membranes. This is essential for the synthesis of cell wall polymers, like peptidoglycan, in bacterial cells. For instance, in Escherichia coli and Staphylococcus aureus, this compound is significantly present in the cell membranes during exponential growth phases (Barreteau et al., 2009).

Impact on Bacterial Morphology

Undecaprenyl phosphate derivatives are essential for bacterial morphology and integrity. Disruption in the synthesis of cell wall components, like O antigen or lipopolysaccharide core oligosaccharide, causes morphological defects in bacteria due to the sequestration of undecaprenyl phosphate. This indicates its vital role in maintaining the structure and functionality of bacterial cells (Jorgenson & Young, 2016).

Enzymatic Activities and Synthesis

Undecaprenyl phosphate is involved in various enzymatic processes. For example, undecaprenyl pyrophosphate synthetase from Lactobacillus plantarum, which aids in the synthesis of this compound, exhibits specificity for certain cosubstrates and requires specific reaction conditions (Allen et al., 1976).

Role in Glycosylation

It's also crucial in bacterial N-linked glycosylation. The synthesis of undecaprenyl pyrophosphate-linked bacillosamine, an intermediate in this glycosylation process, highlights its importance in bacterial protein glycosylation, offering insights into both prokaryotic and eukaryotic glycosylation systems (Weerapana et al., 2005).

Chemoenzymatic Synthesis

Research has also explored the chemoenzymatic synthesis of polyprenyl phosphates, including undecaprenyl phosphate. This synthesis is vital for understanding biochemical pathways in prokaryotes and eukaryotes, especially those involving N-linked protein glycosylation and cell wall biosynthesis (Hartley et al., 2008).

Recycling and Metabolism

The metabolism and recycling of undecaprenyl phosphate are crucial for its effective utilization in bacterial cell wall biosynthesis. Studies indicate the involvement of specific enzymes in the recycling process and their significant role in the overall metabolism of undecaprenyl phosphate (Tatar et al., 2007).

Properties

Molecular Formula

C55H91O4P

Molecular Weight

847.3 g/mol

IUPAC Name

[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] dihydrogen phosphate

InChI

InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-

InChI Key

UFPHFKCTOZIAFY-RTRZQXHFSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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